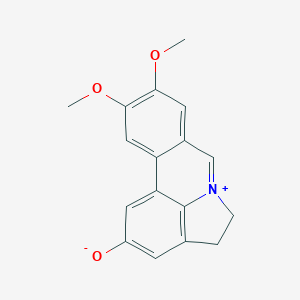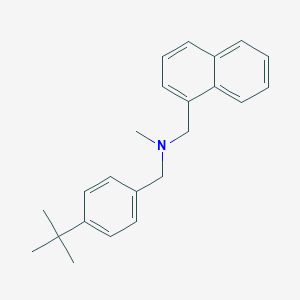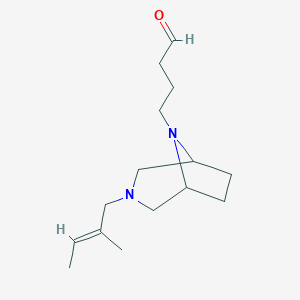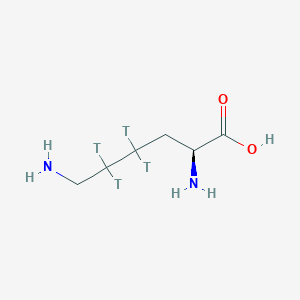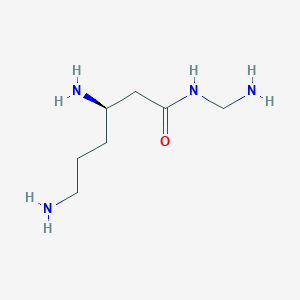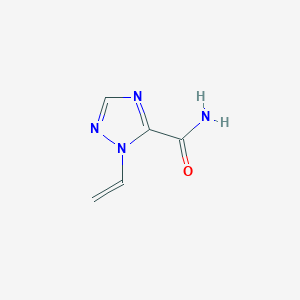
7-(2-Cyanoethyl)guanine
Overview
Description
“7-(2-Cyanoethyl)guanine” is a chemical compound with the molecular formula C8H8N6O. It is a derivative of guanine, an important component of DNA and RNA . This compound is used in research and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of “7-(2-Cyanoethyl)guanine” involves the reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA upon metabolic activation . Specifically, this derivative is synthesized by reacting 2-(N-carbethoxy-N-nitrosamino)propionitrile with deoxyguanosine .
Scientific Research Applications
Supramolecular Assemblies : Guanine quartets, including derivatives like 7-(2-Cyanoethyl)guanine, are used in nanotechnology, soft matter, and chemical biology for designing functional supramolecular assemblies (Stefan & Monchaud, 2019).
Carcinogen Marker : 7-(2-Cyanoethyl)guanine has been synthesized as a marker for the reaction of certain chemicals with DNA, suggesting its use in identifying potential carcinogens (Prokopczyk, Bertinato, & Hoffmann, 1988).
Antitumor Agent : Studies on guanine-7-oxide, a related compound, show potential as a novel antitumor agent, particularly against leukemias and carcinomas, without affecting RNA and DNA biosynthesis (Jackson et al., 1987).
Supramolecular Chemistry and Nanotechnology : The self-assembly of guanine derivatives in organic solvents, including 7-(2-Cyanoethyl)guanine, is instrumental in creating complex supramolecular architectures for applications in material science and nanotechnology (Davis & Spada, 2007).
Neurological Disease Research : A study developed a method to detect 7-methyl guanine in biological samples, providing insights into the molecular mechanisms of Huntington's disease (Thomas et al., 2013).
Chemical Modifications and Carcinogenicity : Various studies have explored the reaction of guanosine and related compounds with chemicals like β-propiolactone and chloroethylene oxide, producing derivatives such as 7-(2-carboxyethyl)guanine. These studies help understand the mechanisms contributing to carcinogenicity and DNA modifications (Colburn, Richardson, & Boutwell, 1965); (Scherer et al., 1981).
DNA Structure and Dynamics : Incorporation of modifications like 7-deazaguanine in DNA affects its dynamic structure, influencing factors such as hydration and cation organization, which are crucial for understanding DNA function and stability (Ganguly et al., 2007).
properties
IUPAC Name |
3-(2-amino-6-oxo-1H-purin-7-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c9-2-1-3-14-4-11-6-5(14)7(15)13-8(10)12-6/h4H,1,3H2,(H3,10,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYRRCAUSYFSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC#N)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143045 | |
| Record name | 7-(2-Cyanoethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Cyanoethyl)guanine | |
CAS RN |
100234-52-4 | |
| Record name | 7-(2-Cyanoethyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100234524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2-Cyanoethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)


